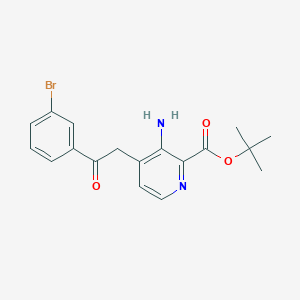
1-(3-Bromophenyl)-2-(2-boc-amino-4-pyridyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-2-(2-boc-amino-4-pyridyl)ethanone is an organic compound that features a bromophenyl group and a boc-protected amino pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-(2-boc-amino-4-pyridyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and 2-amino-4-pyridine.
Formation of the Intermediate: The first step involves the formation of an intermediate by reacting 3-bromobenzaldehyde with a suitable reagent to introduce the ethanone moiety.
Protection of the Amino Group: The amino group of 2-amino-4-pyridine is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions.
Coupling Reaction: The protected amino pyridine is then coupled with the intermediate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2-(2-boc-amino-4-pyridyl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amino group.
Oxidation and Reduction Reactions: The ethanone moiety can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as halogens or sulfonates.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while deprotection reactions yield the free amino compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-(2-boc-amino-4-pyridyl)ethanone would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)-2-(2-amino-4-pyridyl)ethanone: Similar structure but without the Boc protection.
1-(3-Chlorophenyl)-2-(2-boc-amino-4-pyridyl)ethanone: Similar structure with a chlorine atom instead of bromine.
1-(3-Bromophenyl)-2-(2-boc-amino-3-pyridyl)ethanone: Similar structure with a different position of the amino group on the pyridine ring.
Uniqueness
1-(3-Bromophenyl)-2-(2-boc-amino-4-pyridyl)ethanone is unique due to the presence of both the bromophenyl and Boc-protected amino pyridyl groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
365428-00-8 |
|---|---|
Molecular Formula |
C18H19BrN2O3 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-[2-(3-bromophenyl)-2-oxoethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C18H19BrN2O3/c1-18(2,3)24-17(23)16-15(20)12(7-8-21-16)10-14(22)11-5-4-6-13(19)9-11/h4-9H,10,20H2,1-3H3 |
InChI Key |
RNTKWPCNFVDYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
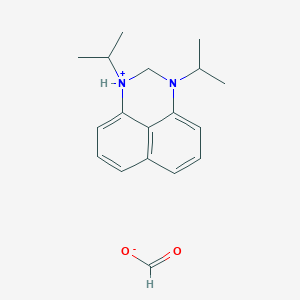
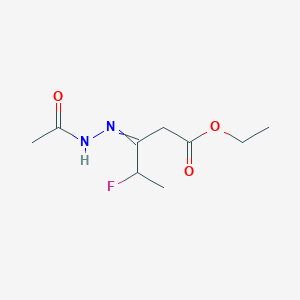
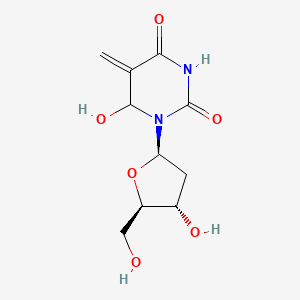
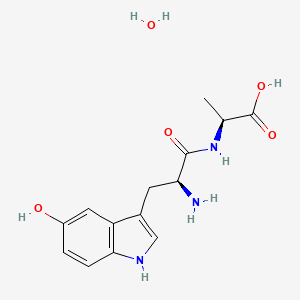
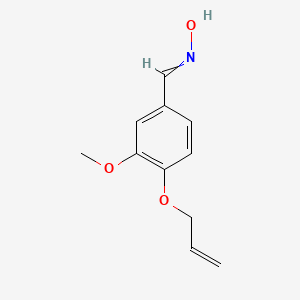
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)

![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)

![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)
